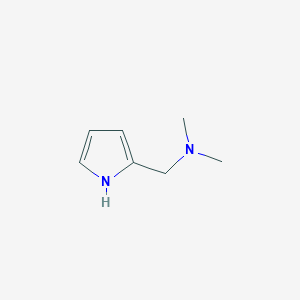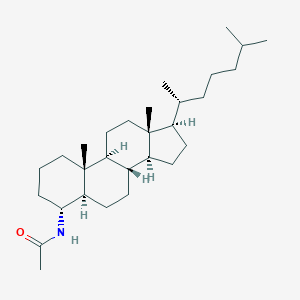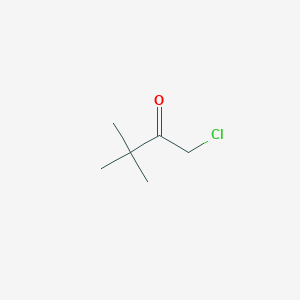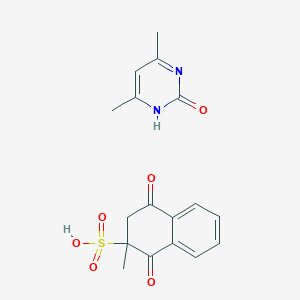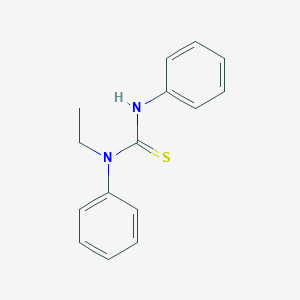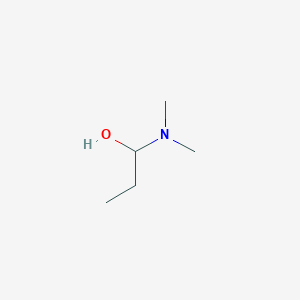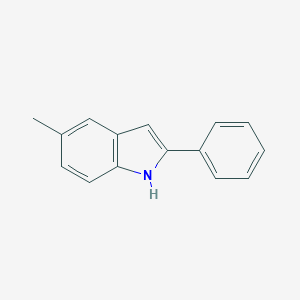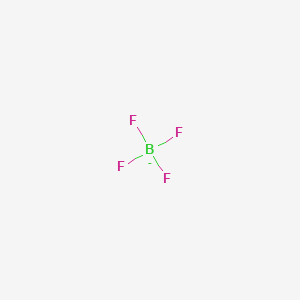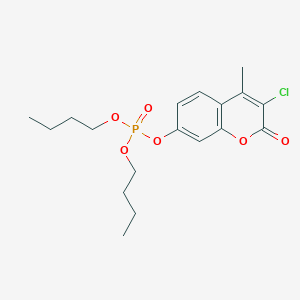
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of coumarin, a natural compound found in many plants. The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, leading to cell death. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes. In animal studies, this compound has been shown to have low toxicity, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safe compound to work with. Additionally, this compound has been shown to have cytotoxic effects on cancer cells and antibacterial activity against several strains of bacteria, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound involves several steps, making it a time-consuming process.
Orientations Futures
There are several future directions for research on 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate. One direction is to further study its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, further research can be done to study its antibacterial activity against other strains of bacteria. Another direction is to study its potential use as an antiviral agent. Studies have shown that this compound has antiviral activity against several strains of viruses, including influenza virus and herpes simplex virus. Overall, further research on this compound can lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate involves several steps. The first step is the synthesis of 3-chloro-7-hydroxy-4-methylcoumarin, which is achieved by reacting salicylaldehyde with ethyl acetoacetate in the presence of piperidine. The resulting compound is then chlorinated using thionyl chloride to yield 3-chloro-7-hydroxy-4-methylcoumarin. In the final step, dibutyl phosphoric acid is added to the compound to yield 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate.
Applications De Recherche Scientifique
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use as an antibacterial agent. Studies have shown that this compound has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
14663-66-2 |
|---|---|
Nom du produit |
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate |
Formule moléculaire |
C18H24ClO6P |
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
dibutyl (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C18H24ClO6P/c1-4-6-10-22-26(21,23-11-7-5-2)25-14-8-9-15-13(3)17(19)18(20)24-16(15)12-14/h8-9,12H,4-7,10-11H2,1-3H3 |
Clé InChI |
MZJWBPPRJLFUOG-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
SMILES canonique |
CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Synonymes |
Phosphoric acid 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yldibutyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



